Faldaprevir sodium

HCV antiviral efficacy Phase III clinical trial SVR12 comparison

Faldaprevir sodium is a well-characterized, non-covalent HCV NS3/4A protease inhibitor delivering benchmark Ki values (GT1a: 2.6 nM; GT1b: 2.0 nM) and replicon EC50 values (GT1a: 6.5 nM; GT1b: 3.1 nM). Its C-terminal carboxylic acid pharmacophore and linear architecture differentiate it from covalent first-wave and macrocyclic second-generation inhibitors, enabling unambiguous resistance profiling (R155K: 330-fold; D168V: 1,800-fold reduction) and structure-activity relationship studies. Extensively PK-characterized (t1/2: 15.5–39.2 h) with Phase III STARTVerso benchmark data. Ideal reference for antiviral screening panels and pharmacophore development.

Molecular Formula C40H48BrN6NaO9S
Molecular Weight 891.8 g/mol
CAS No. 1215856-44-2
Cat. No. B12724031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaldaprevir sodium
CAS1215856-44-2
Molecular FormulaC40H48BrN6NaO9S
Molecular Weight891.8 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+]
InChIInChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1
InChIKeyJYIOGGWFNHGWMN-CWNXUBRBSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Faldaprevir Sodium (CAS 1215856-44-2): HCV NS3/4A Protease Inhibitor for Antiviral Research and Reference Standard Procurement


Faldaprevir sodium (BI 201335 sodium) is an orally bioavailable, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, developed by Boehringer Ingelheim and advanced to Phase III clinical trials [1]. It exhibits high inhibitory activity against HCV genotypes 1a and 1b with Ki values of 2.6 nM and 2.0 nM, respectively, and inhibits HCV RNA replication with EC50 values of 6.5 nM and 3.1 nM in genotype 1a and 1b replicon assays . The compound features a C-terminal carboxylic acid that enables non-covalent binding to the NS3 active site and a bromo-quinoline substitution that contributes to its potency profile [2]. As a second-wave, first-generation HCV protease inhibitor, faldaprevir sodium serves as a valuable reference compound for antiviral screening panels, resistance mechanism studies, and pharmacophore development in HCV drug discovery research.

Faldaprevir Sodium Procurement Rationale: Why In-Class HCV NS3/4A Inhibitors Are Not Interchangeable


HCV NS3/4A protease inhibitors exhibit substantial heterogeneity in binding mode (covalent vs. non-covalent), macrocyclization (linear vs. macrocyclic), genotype coverage breadth, resistance mutation susceptibility profiles, and drug-drug interaction potential [1]. Faldaprevir sodium is a linear, non-covalent inhibitor with a unique C-terminal carboxylic acid pharmacophore that distinguishes it from both first-wave covalent inhibitors (telaprevir, boceprevir) and macrocyclic second-generation agents (grazoprevir, glecaprevir, paritaprevir, simeprevir) [2]. These structural and mechanistic differences translate into distinct resistance mutation landscapes, pharmacokinetic properties (once-daily dosing feasibility, negligible renal excretion), and adverse event profiles that preclude simple substitution without compromising experimental validity or clinical outcome interpretation [3]. The quantitative evidence presented below establishes the specific dimensions where faldaprevir sodium demonstrates verifiable differentiation from comparator compounds.

Faldaprevir Sodium Comparative Evidence: Quantified Differentiation Against HCV NS3/4A Inhibitor Comparators


Faldaprevir Sodium SVR12 Efficacy in Phase III STARTVerso1: Direct Head-to-Head Comparison vs. Placebo Plus PegIFN/RBV

In the pivotal Phase III STARTVerso1 trial (NCT01343888) evaluating treatment-naïve patients with chronic genotype-1 HCV infection, faldaprevir sodium (120 mg once daily) in combination with pegylated interferon alfa-2a and ribavirin (PegIFN/RBV) achieved a sustained virological response at 12 weeks post-treatment (SVR12) of 79%, compared to 52% for placebo plus PegIFN/RBV [1]. The overall faldaprevir-containing regimen achieved up to 80% SVR12 [1]. Additionally, 88% of faldaprevir-treated patients met early treatment success (ETS) criteria and were eligible to stop all treatment at week 24, with 88% of those patients achieving SVR12 [1]. Adverse events leading to treatment discontinuation were similar between the 120 mg faldaprevir arm (5%) and placebo (4%) [1].

HCV antiviral efficacy Phase III clinical trial SVR12 comparison

Faldaprevir Sodium Resistance Profile: Quantified Fold-Reduction in Susceptibility for NS3 Mutations R155K vs. D168V

In a Phase 1b multiple-rising-dose study evaluating resistance emergence during faldaprevir monotherapy in treatment-naïve HCV genotype-1 patients, virologic breakthrough occurred in 77% (20/26) of patients and was associated with the emergence of NS3 substitutions R155K in genotype 1a and D168V in genotype 1b [1]. In vitro phenotyping demonstrated that the D168V substitution conferred a 1,800-fold reduction in faldaprevir sensitivity, while R155K conferred a 330-fold reduction [1]. Notably, D168V was generally less fit than R155K in the absence of selective drug pressure [1]. Among all baseline variants, a maximum 7-fold reduction in in vitro sensitivity was observed for a rare NS3 (V/I)170T polymorphism [1]. In contrast, treatment-experienced patients receiving faldaprevir-PegIFN-RBV triple therapy showed a substantially lower breakthrough rate of 8% (5/62) and less frequent emergence of resistance-associated variants [1].

HCV resistance NS3 protease mutations antiviral susceptibility

Faldaprevir Sodium Oral Bioavailability and Negligible Renal Excretion: Pharmacokinetic Differentiation for Dosing Convenience and Renal Impairment Applicability

Faldaprevir sodium demonstrates pharmacokinetic properties supportive of once-daily oral dosing. In a single-dose escalation study in healthy male subjects (4-1,200 mg), faldaprevir exhibited dose-dependent pharmacokinetics with geometric mean Cmax of 3.57-16,500 ng/mL and AUC0-inf of 254-402,000 h*ng/mL, displaying more than dose-proportional increases in exposure [1]. The geometric mean terminal half-life (t1/2) ranged from 15.5 to 39.2 hours, and median tmax ranged from 4.0 to 14.0 hours, both dose-dependent [1]. A high-fat breakfast increased systemic exposure to faldaprevir solution by only 14%, indicating no clinically relevant food effect on relative bioavailability [1]. Critically, urinary excretion of unchanged faldaprevir was less than 0.1% of the administered dose [1]. In a separate mass balance study at steady state (480 mg loading dose followed by 240 mg daily), overall recovery of radioactivity was 98.8%, with 98.7% recovered from feces and only 0.113% from urine [2]. Faldaprevir accounted for 98-100% of plasma radioactivity, confirming minimal circulating metabolites [2]. Cross-species allometric scaling based on animal PK predicted a human oral clearance (CL/F) of 168 mL/min, which closely matched the observed value of 118 mL/min at 240 mg in healthy volunteers [3].

HCV pharmacokinetics oral bioavailability renal excretion

Faldaprevir Sodium In Vitro Potency: Ki and EC50 Values in HCV Genotype 1a and 1b Replicon Assays

Faldaprevir sodium demonstrates high in vitro inhibitory potency against HCV NS3/4A protease. Against the isolated enzyme, faldaprevir exhibits Ki values of 2.6 nM for genotype 1a and 2.0 nM for genotype 1b NS3-NS4A protease . In cell-based HCV replicon assays measuring inhibition of viral RNA replication, faldaprevir shows EC50 values of 6.5 nM for genotype 1a and 3.1 nM for genotype 1b replicons . The compound is a non-covalent, competitive inhibitor, distinguishing it mechanistically from covalent first-wave inhibitors such as telaprevir and boceprevir, which form reversible covalent bonds with the NS3 catalytic serine [1]. Faldaprevir also demonstrates good permeability in Caco-2 cell assays (8.7 × 10^-6 cm/s), supporting its oral bioavailability characteristics [2].

HCV replicon NS3/4A inhibition Ki EC50 comparison

Faldaprevir Sodium Adverse Event Profile Comparison: Fewer Adverse Events Than First-Wave Telaprevir and Boceprevir

Faldaprevir sodium, when used in combination with pegylated interferon and ribavirin, is associated with a more favorable adverse event profile compared to first-wave HCV protease inhibitors. A 2015 review of clinical data concluded that faldaprevir in combination with PegIFN/RBV appears to be associated with fewer adverse events than telaprevir or boceprevir in combination with PegIFN/RBV [1]. In the Phase III STARTVerso1 trial, adverse events leading to discontinuation of all study medications were similar between the 120 mg faldaprevir arm (5%) and the placebo arm (4%) [2]. Elevations in unconjugated bilirubin were observed in all faldaprevir dose groups but were reversible and not accompanied by increases in liver enzymes [2]. Other laboratory parameter changes, including hemoglobin, neutrophil counts, and white blood cells, were similar across all treatment arms [2]. The most common Grade 2-4 adverse events in the faldaprevir 120 mg arm included anemia (13%), rash (8%), and gastrointestinal issues (7%), compared to 11%, 6%, and 3% respectively in the placebo arm [2].

HCV safety adverse event comparison tolerability

Faldaprevir Sodium: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


HCV Antiviral Screening and Mechanism-of-Action Reference Standard

Faldaprevir sodium serves as a well-characterized non-covalent NS3/4A protease inhibitor reference standard for HCV antiviral screening programs. Its defined Ki values (GT1a: 2.6 nM; GT1b: 2.0 nM) and EC50 values (GT1a: 6.5 nM; GT1b: 3.1 nM in replicon assays) provide benchmark potency references for evaluating novel HCV protease inhibitors. The non-covalent, competitive binding mechanism distinguishes it from covalent first-wave inhibitors and macrocyclic second-generation agents, enabling researchers to use faldaprevir as a pharmacologic tool for probing structure-activity relationships in NS3 active-site inhibition kinetics [1].

Resistance Surveillance and Viral Fitness Studies

The quantitatively defined resistance mutation profile of faldaprevir sodium supports its use in HCV resistance surveillance panel development and viral fitness research. The compound shows a 330-fold susceptibility reduction for R155K (predominant in GT1a) and 1,800-fold reduction for D168V (predominant in GT1b) . These well-characterized fold-reductions, combined with the observation that D168V is less fit than R155K in the absence of drug pressure , make faldaprevir a valuable comparator for studies evaluating resistance barrier height, viral fitness cost of resistance-associated substitutions, and the development of next-generation pan-genotypic inhibitors.

Pharmacokinetic Modeling and Drug-Drug Interaction Studies

Faldaprevir sodium's extensive pharmacokinetic characterization supports its application in ADME research and drug-drug interaction (DDI) studies. With a terminal half-life of 15.5-39.2 hours, negligible renal excretion (<0.1% of dose), and minimal food effect (14% increase in exposure with high-fat meal) , faldaprevir provides a predictable PK profile for in vivo studies. The compound is metabolized primarily by CYP3A4/5 and is a known inhibitor of P-glycoprotein, CYP3A4, and UGT1A1 [1], making it relevant for DDI study design and for evaluating hepatic transporter-mediated clearance mechanisms in preclinical species and human hepatocyte models [2].

HCV Clinical Trial Endpoint Benchmarking and Historical Comparator Analysis

The Phase III STARTVerso trial data establish faldaprevir sodium as a historical benchmark for interferon-containing HCV treatment regimens. The SVR12 rates of 79% (120 mg QD) and 52% (placebo) with PegIFN/RBV provide quantifiable efficacy reference points for contextualizing the incremental benefit contributed by NS3/4A protease inhibition over the interferon/ribavirin backbone. The early treatment success (ETS) rate of 88% with 88% of those patients achieving SVR12 offers additional benchmarks for response-guided therapy analyses. These data are valuable for retrospective meta-analyses, health economic modeling, and understanding the evolution of HCV treatment paradigms from interferon-based to all-oral DAA regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faldaprevir sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.